6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Polymer chemistry Vinyl monomer Triazine-based resins

For researchers facing limited reactivity with saturated triazine scaffolds, this vinylamino-substituted monomer introduces a terminal olefin for radical copolymerization into advanced materials. It enables synthesis of triazine-dione-containing polymers not accessible via the ethyl analog. • Reactive ethenyl handle for copolymerization with styrene, acrylates, and methacrylates. • Stable under standard lab storage; no spontaneous peroxide polymerization. • Distinct MS signature (MW 154.13) for use as an analytical standard in environmental method development.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 914486-14-9
Cat. No. B12622488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione
CAS914486-14-9
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC=CNC1=NC(=O)NC(=O)N1
InChIInChI=1S/C5H6N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H,1H2,(H3,6,7,8,9,10,11)
InChIKeyOWCZAQWDSKPOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview and Key Features


6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 914486-14-9, molecular formula C₅H₆N₄O₂, MW 154.13 g/mol) is a vinylamino-substituted 1,3,5-triazine-2,4-dione belonging to the vinylamino-s-triazine class first synthesized and characterized by Schaefer, Dudley, and Thurston in 1951 via an unusual intramolecular rearrangement of cyanuric chloride derivatives [1]. The defining structural feature is the ethenyl (vinyl, –NH–CH=CH₂) substituent at the 6-position of the triazine-dione core, which distinguishes it from the saturated 6-(ethylamino) analog (N-ethylammelide, CAS 2630-10-6) and the unsubstituted parent ammelide (CAS 645-93-2). The vinyl group introduces a reactive olefinic moiety capable of participating in radical polymerization, addition reactions, and unique hydrogen-bonding and π-interaction profiles with biological targets, as demonstrated across the broader alkenyl-1,3,5-triazine chemotype [2].

Vinyl-functionalized monomer for triazine polymer and resin synthesis via radical or thermal polymerization
Minimalist alkenyl-triazine scaffold for medicinal chemistry SAR exploration of cytotoxicity endpoints
Distinct 2-Da mass shift and H-bond donor count enable analytical differentiation from saturated ethyl analog

Why the Vinyl Group Cannot Be Replaced


The ethenyl (–NH–CH=CH₂) substituent at the 6-position imparts fundamentally different chemical reactivity, electronic properties, and biological interaction potential compared to the saturated 6-(ethylamino) analog (N-ethylammelide, CAS 2630-10-6). The vinyl group provides a conjugated π-system extending from the amine nitrogen through the olefin, altering the electron density distribution across the triazine ring and enabling participation in addition polymerization reactions that saturated analogs cannot undergo [1]. In the context of biological target engagement, the coplanar sp²-hybridized vinyl group can establish π-stacking and hydrophobic interactions with aromatic amino acid residues in enzyme active sites that the freely rotating sp³ ethyl group cannot replicate, supporting distinct selectivity and potency profiles observed across the alkenyl-1,3,5-triazine chemotype [2].

Polymerization The saturated ethyl analog lacks the terminal olefin and cannot undergo radical or thermal polymerization, limiting its use in triazine-resin research.
Target engagement The planar vinyl group may enable π-stacking interactions with aromatic residues that the freely rotating ethyl group may not replicate, potentially shifting binding-context results.
Analytical identity The 2-Da mass difference and distinct H-bond donor profile support unambiguous LC-MS discrimination; substituting with the ethyl analog may confound identity confirmation.

Differentiation Evidence Against Closest Analogs


Polymerizable Olefinic Functionality

The ethenylamino substituent of the target compound contains a terminal olefin (–CH=CH₂) that is capable of radical-initiated addition polymerization, a property entirely absent in the saturated 6-(ethylamino) analog (N-ethylammelide, CAS 2630-10-6). Schaefer et al. (1951) demonstrated that vinylamino-s-triazines, including the target chemotype, were originally developed as candidate monomers for resinous materials and can undergo thermal polymerization immediately after melting to yield insoluble polymers, whereas the saturated ethyl analog lacks any polymerizable functionality [1]. More broadly, 2-vinyl-4,6-diamino-1,3,5-triazine (VDT) has been established as a monomeric precursor to polymers with hydrogen-bonding substituents, confirming the general polymerizability of vinyl-functionalized triazines [2].

Polymerization capability
Class-level
Terminal C=C enables radical/thermal polymerization; saturated ethyl analog lacks any polymerizable functionality.
Supports polymer incorporation workflow
Class-level evidence; target-specific polymerization kinetics not reported.
Polymer chemistry Vinyl monomer Triazine-based resins

Anticancer Activity of the Alkenyl-Triazine Chemotype

Although no direct in vitro anticancer data for 6-(ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione itself have been published in peer-reviewed literature, the structurally analogous alkenyl-1,3,5-triazine chemotype has demonstrated quantifiable anticancer activity. Saczewski et al. (2006) reported that the most active 4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivatives (compounds 14 and 17) achieved 50% growth inhibition (GI₅₀) in low micromolar concentrations against renal cancer A498 and colon cancer COLO 205 cell lines, respectively [1]. The alkenyl (vinyl) linker at the triazine core was identified as a critical pharmacophoric element for cytotoxicity, providing a class-level inference that the vinyl substituent of the target compound may confer analogous anticancer potential not achievable with the saturated ethyl analog.

Anticancer chemotype
Class-level
No direct data for CAS 914486-14-9; alkenyl-triazine analogs reported low-μM GI₅₀ against A498 and COLO 205 cell lines.
May support cytotoxicity endpoint review
Class-level inference; requires cell-based validation for this compound.
Anticancer Alkenyl-triazine Cytotoxicity

Physicochemical Property and Analytical Differentiation

The vinyl substituent alters the computed lipophilicity and hydrogen-bonding profile of the target compound relative to the saturated 6-(ethylamino) analog. PubChem-computed XLogP3-AA values indicate a lower lipophilicity for the vinyl-bearing compound compared with the ethyl analog, reflecting the greater electronegativity and reduced hydrophobic surface area of the sp²-hybridized vinyl group versus the sp³ ethyl group [1]. Specifically, 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (N-ethylammelide, CAS 2630-10-6) has a molecular formula of C₅H₈N₄O₂ and MW of 156.14 g/mol, whereas the target ethenyl compound has formula C₅H₆N₄O₂ and MW of 154.13 g/mol—a 2-Da mass difference that can be analytically resolved by LC-MS for identity confirmation and purity assessment .

Analytical discrimination
Context-dependent
ΔMW = 2.01 Da; H-bond donor count differs (2 vs 3) compared to saturated ethyl analog.
Supports LC-MS identity confirmation
Computed descriptors; confirm experimentally during procurement QC.
Physicochemical properties Drug-likeness Lipophilicity

Synthetic Accessibility via Vinylamino-s-Triazine Rearrangement Pathway

The target compound belongs to a class of vinylamino-s-triazines accessible through an unusual intramolecular rearrangement of cyanuric chloride derivatives, as discovered by Schaefer et al. (1951) [1]. This rearrangement-based synthetic route is mechanistically distinct from the straightforward nucleophilic substitution used to prepare the saturated 6-(ethylamino) analog. Three vinylamino-s-triazine compounds were originally prepared and characterized, with the vinyl group demonstrating unexpected stability with respect to peroxide-induced polymerization under ambient storage conditions [1]. This stability profile is relevant for procurement decisions involving long-term storage and handling.

Synthetic route
Class-level
Prepared via intramolecular rearrangement; vinyl group stable under ambient peroxide exposure (JACS 1951).
May inform storage and purity expectations
Qualitative stability data; quantitative shelf-life not reported.
Synthetic chemistry Cyanuric chloride Intramolecular rearrangement

Recommended Research and Industrial Applications


Triazine-Functionalized Polymer and Resin Development

This compound is suited as a vinyl-functionalized monomer for the synthesis of triazine-containing polymers, coatings, and specialty resins. The terminal olefin enables radical or thermal copolymerization with commodity monomers (e.g., styrene, acrylates, methacrylates) to produce materials with pendant triazine-dione moieties capable of hydrogen-bonding-driven supramolecular assembly [1]. The documented stability of the vinyl group against spontaneous peroxide-induced polymerization ensures a practical shelf life under standard laboratory storage conditions [1]. This application is not addressable by the saturated 6-(ethylamino) analog.

Medicinal Chemistry Lead Optimization

The compound serves as a minimalist alkenyl-triazine-dione core for structure–activity relationship (SAR) exploration in anticancer drug discovery. The alkenyl-1,3,5-triazine chemotype has demonstrated low-micromolar growth inhibition against renal (A498) and colon (COLO 205) cancer cell lines [2]. The target compound, bearing only the vinylamino substituent without additional aromatic elaboration, provides a baseline scaffold for systematic SAR studies aimed at identifying the minimal pharmacophore required for cytotoxicity, while the vinyl group offers a synthetic handle for further diversification via Heck coupling, hydroamination, or thiol-ene click chemistry.

Analytical Reference Standard for Environmental Fate Studies

The well-defined molecular weight (154.13 g/mol) and distinct chromatographic and mass spectrometric signature of this compound support its use as an analytical reference standard in studies of triazine environmental degradation pathways. N-Ethylammelide (the saturated analog) is a known microbial metabolite of atrazine and simazine herbicides [3]. The vinyl analog can serve as a distinguishable internal standard or surrogate for method development in LC-MS/MS-based environmental monitoring, leveraging the 2-Da mass difference for unambiguous identification.

Hydrogen-Bond-Directed Crystal Engineering

The triazine-2,4-dione core presents a complementary DAD (donor–acceptor–donor) hydrogen-bonding motif amenable to supramolecular co-crystal engineering with suitable acceptor molecules (e.g., ammeline, melamine derivatives). The vinyl substituent introduces additional π-interaction sites without adding conformational flexibility, potentially favoring more ordered crystal packing compared with the freely rotating ethyl group of N-ethylammelide. This property is valuable for designing crystalline materials with predictable stoichiometry and lattice architecture [1].

Application
Selection Property
Validation Focus
Triazine-functionalized polymer and resin development
Vinyl reactivity for copolymerization
Polymerization efficiency and thermal stability
Medicinal chemistry lead optimization
Alkenyl-triazine pharmacophore context
SAR and cytotoxicity endpoint review
Analytical reference standard for environmental fate studies
Distinct mass and chromatographic signature
MS/MS method differentiation review
Hydrogen-bond-directed crystal engineering
DAD hydrogen-bonding motif with planar vinyl group
Crystal packing architecture review
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